

## Discovery and history of deamido-NAD+ research

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An In-depth Technical Guide on the Discovery and History of Deamido-NAD+ Research

### **Abstract**

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for various signaling proteins. The biosynthesis of this essential molecule is a tightly regulated process involving several pathways. A key intermediate in two of these major pathways—the de novo synthesis from tryptophan and the Preiss-Handler pathway from nicotinic acid—is nicotinic acid adenine dinucleotide (NaAD), also known as deamido-NAD+. This technical guide provides a comprehensive overview of the discovery and history of deamido-NAD+ research, detailing the signaling pathways in which it participates, the key experiments that elucidated its role, and quantitative data related to its metabolism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NAD+ metabolism and related therapeutic areas.

# Introduction: The Central Role of NAD+ and the Quest for its Origins

Nicotinamide adenine dinucleotide (NAD+) is indispensable for life, functioning as a primary electron carrier in cellular respiration and a co-substrate for enzymes that regulate a wide array of biological processes, including gene expression, DNA repair, and cellular stress responses.

[1][2] Given its central role, the pathways governing NAD+ homeostasis have been a subject of



intense scientific inquiry for over a century. The discovery that cellular NAD+ levels decline with age and in various pathological conditions has further intensified research into its biosynthetic routes, making the enzymes and intermediates of these pathways attractive targets for therapeutic intervention.[2]

Two of the three canonical pathways for NAD+ synthesis in mammals, the de novo pathway and the Preiss-Handler pathway, converge at the formation of a crucial intermediate: deamido-NAD+.[1] This molecule represents the penultimate step before the final amidation that yields the biologically active NAD+. Understanding the discovery, synthesis, and conversion of deamido-NAD+ is therefore fundamental to comprehending cellular NAD+ metabolism.

# The Discovery of Deamido-NAD+: A Historical Perspective

The journey to identifying deamido-NAD+ is intrinsically linked to the broader history of NAD+ research.

## **Early NAD+ Research**

The story of NAD+ began in 1906, when Arthur Harden and William John Young discovered a "coferment" that was essential for alcoholic fermentation in yeast extracts.[3] It was not until the 1930s that its chemical nature as a dinucleotide was elucidated, and its role in redox reactions was established by Otto Warburg.[3] The link between NAD+ and vitamins was forged in 1937 when Conrad Elvehjem identified nicotinic acid (niacin or vitamin B3) as the "pellagra-preventing factor," which was later shown to be a precursor to NAD+.[4]

### The Pivotal Discovery of the Preiss-Handler Pathway

For a long time, the precise steps converting nicotinic acid into NAD+ remained elusive. The breakthrough came in 1958 from the work of Jack Preiss and Philip Handler.[3] In a landmark series of experiments, they delineated a three-step enzymatic pathway in human erythrocytes and yeast that transforms nicotinic acid into NAD+.[5][6] Their work led to the identification of two key intermediates: nicotinic acid mononucleotide (NaMN) and, crucially, nicotinic acid adenine dinucleotide (NaAD), or deamido-NAD+.[3][7] This salvage pathway, now known as the Preiss-Handler pathway, was a monumental discovery that laid the groundwork for our current understanding of NAD+ biosynthesis.[3][5]



## Deamido-NAD+ in the De Novo Synthesis Pathway

In parallel with the work on the salvage pathway, research was also uncovering the de novo synthesis of NAD+ from the amino acid tryptophan. This pathway, also known as the kynurenine pathway, involves a series of enzymatic steps that convert tryptophan into quinolinic acid.[8][9] Subsequent research demonstrated that quinolinic acid is converted to nicotinic acid mononucleotide (NaMN), which then enters the final two steps of the Preiss-Handler pathway. [7][8] This established that deamido-NAD+ is a point of convergence for both the de novo and the Preiss-Handler pathways, underscoring its central role in NAD+ production.[7]

## Signaling Pathways Involving Deamido-NAD+

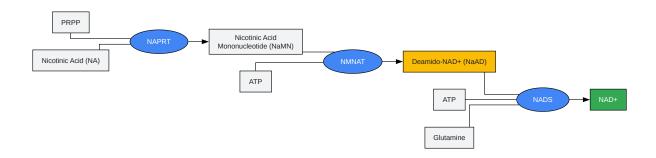
Deamido-NAD+ is a transient but essential intermediate in two major NAD+ biosynthetic routes.

## **The Preiss-Handler Pathway**

This pathway salvages nicotinic acid from the diet to produce NAD+. It consists of three key enzymatic reactions:

- Formation of Nicotinic Acid Mononucleotide (NaMN): Nicotinate phosphoribosyltransferase (NAPRT) catalyzes the reaction between nicotinic acid (NA) and 5-phosphoribosyl-1pyrophosphate (PRPP) to form NaMN.[10]
- Formation of Deamido-NAD+ (NaAD): Nicotinate/nicotinamide mononucleotide adenylyltransferase (NMNAT) transfers an adenylyl group from ATP to NaMN, resulting in the formation of deamido-NAD+.[10]
- Formation of NAD+: NAD+ synthetase (NADS) catalyzes the final amidation of the nicotinic acid moiety of deamido-NAD+, using glutamine as the nitrogen donor, to produce NAD+.[10]





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**Diagram 1:** The Preiss-Handler Pathway for NAD+ Synthesis.

## The De Novo Synthesis Pathway from Tryptophan

This pathway synthesizes NAD+ from the essential amino acid tryptophan. The initial steps convert tryptophan to quinolinic acid through the kynurenine pathway. The final steps, which converge with the Preiss-Handler pathway, are as follows:

- Formation of Nicotinic Acid Mononucleotide (NaMN): Quinolinate phosphoribosyltransferase (QAPRT) converts quinolinic acid and PRPP into NaMN, releasing carbon dioxide.[7]
- Conversion to NAD+: From NaMN, the pathway proceeds identically to the last two steps of the Preiss-Handler pathway, with NMNAT forming deamido-NAD+, which is then amidated by NADS to produce NAD+.[7]





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Diagram 2: The De Novo Pathway for NAD+ Synthesis.

## **Key Experimental Protocols**

While the exact protocols from the 1950s involved techniques like paper chromatography with radiolabeled substrates, modern enzymology utilizes more sophisticated methods such as spectrophotometry and high-performance liquid chromatography (HPLC). Below are representative modern protocols for the key enzymes in deamido-NAD+ metabolism.

## Modern Assay for Nicotinate Phosphoribosyltransferase (NAPRT)

This is a continuous coupled fluorometric assay that measures the production of NaMN.[11]

- Principle: The NaMN produced by NAPRT is converted to NADH through a series of coupled enzymatic reactions. The resulting NADH is then measured fluorometrically.[11]
- Reagents:
  - Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)
  - Substrates: Nicotinic Acid (NA), 5-phosphoribosyl-1-pyrophosphate (PRPP)
  - Coupling Enzymes: NMNAT, NADS, Alcohol Dehydrogenase (ADH)
  - Coupling Substrates: ATP, Glutamine, Ethanol
  - NAPRT enzyme preparation



#### Procedure:

- Prepare a reaction mixture containing all reagents except the NAPRT enzyme.
- Initiate the reaction by adding the NAPRT enzyme preparation.
- Monitor the increase in fluorescence (Excitation ~340 nm, Emission ~460 nm) over time in a microplate reader.
- The rate of fluorescence increase is proportional to the NAPRT activity.

## Modern Assay for Nicotinate Mononucleotide Adenylyltransferase (NMNAT)

A continuous coupled spectrophotometric assay is commonly used.[5]

 Principle: The product of the NMNAT reaction (deamido-NAD+ or NAD+) is used in a subsequent reaction that produces a chromophore. For deamido-NAD+, it must first be converted to NAD+.

#### Reagents:

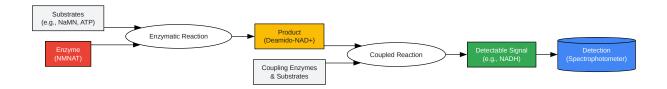
- Assay Buffer: (e.g., 100 mM Tris-HCl, pH 7.5)
- Substrates: Nicotinic Acid Mononucleotide (NaMN), ATP
- Coupling Enzymes: NADS, ADH
- Coupling Substrates: Glutamine, Ethanol
- NMNAT enzyme preparation

#### Procedure:

- Combine the assay buffer, substrates, and coupling enzymes/substrates in a cuvette or microplate well.
- Start the reaction by adding the NMNAT enzyme.



- Monitor the increase in absorbance at 340 nm (due to NADH formation) using a spectrophotometer.
- The rate of change in absorbance is proportional to the NMNAT activity.



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Diagram 3: Workflow for a Coupled Enzyme Assay.

## Modern Assay for NAD+ Synthetase (NADS)

The activity of NADS can be measured by monitoring the formation of NAD+ from deamido-NAD+.[12]

- Principle: The reaction is monitored by measuring the increase in NAD+ concentration, often using an HPLC method or a coupled enzymatic reaction where the newly formed NAD+ is reduced to NADH.[12]
- Reagents:
  - Assay Buffer: (e.g., 100 mM HEPES, pH 8.0, 20 mM KCl, 10 mM MgCl2)
  - Substrates: Deamido-NAD+ (NaAD), ATP, Glutamine
  - NADS enzyme preparation
- Procedure (HPLC method):
  - Incubate the NADS enzyme with the substrates for a defined period at 37°C.



- Stop the reaction (e.g., by adding perchloric acid).
- Neutralize the samples and centrifuge to remove precipitated protein.
- Analyze the supernatant by reverse-phase HPLC to separate and quantify the amount of NAD+ formed.

## Quantitative Data on Deamido-NAD+ and Related Enzymes

The following tables summarize key quantitative data related to the enzymes involved in deamido-NAD+ metabolism. Data can vary depending on the organism, tissue, and experimental conditions.

Table 1: Enzyme Kinetic Parameters

Enzyme	Substrate	Organism/Tiss ue	Km (μM)	Reference
NMNAT1	NMN	Human	16	[13]
ATP	Human	43	[13]	
NMNAT (unspecified)	NaMN	Human Lymphocytes	15	[14]
NMN	Human Lymphocytes	167	[14]	
NAPRT	Nicotinic Acid	Human Lymphocytes	165	[14]

Table 2: Cellular Concentrations of NAD+

While direct measurements of deamido-NAD+ are rare in the literature, the concentration of its product, NAD+, provides context for the flux through these pathways.



Cell Type / Tissue	NAD+ Concentration	Reference
Human Lymphocytes	$46.4 \pm 17.2 \text{ pmol / } 10^6 \text{ cells}$	[14]
Rat Liver	~1 µmol / g wet weight (NAD+ and NADH)	[7]
Healthy Human Blood	~18 µM	[15]

### **Conclusion and Future Directions**

The discovery of deamido-NAD+ as a central intermediate in NAD+ biosynthesis was a pivotal moment in metabolic research. The elucidation of the Preiss-Handler and de novo pathways has provided a detailed roadmap of how cells produce this vital coenzyme. The enzymes responsible for the synthesis and conversion of deamido-NAD+—NAPRT, QAPRT, NMNAT, and NADS—are now recognized as key regulators of cellular NAD+ pools.

For researchers and drug development professionals, these pathways offer a wealth of potential therapeutic targets. Modulating the activity of these enzymes could provide a strategy for boosting NAD+ levels in the context of age-related diseases, metabolic disorders, and neurodegeneration. Future research will likely focus on developing specific inhibitors and activators for these enzymes, further exploring the compartmentalization of deamido-NAD+ metabolism, and quantifying its flux through these pathways under various physiological and pathological conditions. A deeper understanding of the regulation and dysregulation of deamido-NAD+ metabolism will undoubtedly open new avenues for therapeutic innovation.

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